Diphenyl propylphosphonate
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Overview
Description
Diphenyl propylphosphonate is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two phenyl groups and a propyl group. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl propylphosphonate can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with propyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the phosphorus atom in diphenylphosphine attacks the carbon atom in the propyl halide, resulting in the formation of this compound.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, diphenylphosphine can be coupled with propyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate, to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also gaining popularity due to their efficiency and ability to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Diphenyl propylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert this compound to phosphines.
Substitution: Nucleophilic substitution reactions are common, where the propyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various alkyl or aryl phosphonates.
Scientific Research Applications
Diphenyl propylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing into its potential use as a drug candidate for treating various diseases, including cancer and viral infections.
Industry: This compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diphenyl propylphosphonate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Similar in structure but lacks the propyl group.
Triphenylphosphine: Contains three phenyl groups instead of two phenyl and one propyl group.
Dimethyl methylphosphonate: Contains methyl groups instead of phenyl and propyl groups.
Uniqueness
Diphenyl propylphosphonate is unique due to its specific combination of phenyl and propyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly useful in applications where specific reactivity and stability are required.
Properties
CAS No. |
53235-70-4 |
---|---|
Molecular Formula |
C15H17O3P |
Molecular Weight |
276.27 g/mol |
IUPAC Name |
[phenoxy(propyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C15H17O3P/c1-2-13-19(16,17-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 |
InChI Key |
RZQFSYXKJJIIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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